molecular formula C17H19N3O2S B2443644 N-(4-(tert-butyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 865591-11-3

N-(4-(tert-butyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2443644
CAS RN: 865591-11-3
M. Wt: 329.42
InChI Key: JVFGTBZLNCIKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is characterized by NMR, MS and its X-ray structure . It belongs to the azole family, which is one of the most studied groups of compounds due to their diversified applications in different areas such as technology, medicine, and agriculture .


Synthesis Analysis

The compound has been synthesized and characterized in various studies . The synthesis methods have been widely studied and a variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of the compound consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been synthesized from 4-(4-(tert-butyl)phenyl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile in two steps .

Scientific Research Applications

Synthesis of Chemical Derivatives

Research has focused on the synthesis of thiazolo[3,2-a]pyrimidine derivatives and their potential applications. For example, the work by Haiza et al. (2000) discusses the synthesis of thiazolo and triazolo pyrimidines through alkylation and cyclization processes, showcasing the chemical versatility of this compound family (Haiza et al., 2000). Similarly, Fadda et al. (2013) describe the synthesis of tetrahydropyrimidine-2-thione and its derivatives, highlighting the methodological advancements in creating these compounds (Fadda et al., 2013).

Biological Properties and Applications

The biological properties of thiazolo[3,2-a]pyrimidine derivatives have been extensively studied, with research indicating their potential in medicinal chemistry. For instance, Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and evaluated their anti-inflammatory activities, demonstrating moderate effectiveness in this domain (Tozkoparan et al., 1999). Additionally, Kumar et al. (2009) synthesized functionalized amino acid derivatives showing cytotoxicity against cancer cell lines, suggesting the potential of these compounds in cancer therapy (Kumar et al., 2009).

Antimicrobial Activity

The antimicrobial activity of thiazolo[3,2-a]pyrimidine derivatives has also been explored. El-Maghraby et al. (2002) synthesized compounds showing antimicrobial activity, underscoring the therapeutic potential of these molecules in treating microbial infections (El-Maghraby et al., 2002).

properties

IUPAC Name

N-(4-tert-butylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-17(2,3)11-4-6-12(7-5-11)19-14(21)13-10-18-16-20(15(13)22)8-9-23-16/h4-7,10H,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFGTBZLNCIKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(tert-butyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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